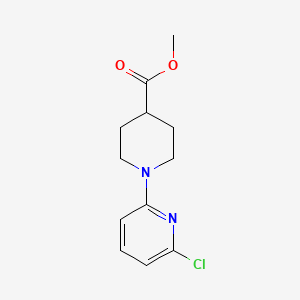![molecular formula C12H14O5 B12338377 [3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12338377.png)
[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid: is an organic compound with significant importance in the field of medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceutical agents, including Repaglinide, an oral hypoglycemic agent used to treat type-II diabetes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid involves several steps. One common method includes the esterification of 3-ethoxy-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form 3-ethoxy-4-(methoxycarbonyl)benzoic acid. This intermediate is then subjected to a Friedel-Crafts acylation reaction with chloroacetic acid in the presence of a Lewis acid catalyst to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes the use of automated systems for precise control of temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Major Products:
Oxidation: Formation of 3-ethoxy-4-carboxyphenylacetic acid.
Reduction: Formation of 3-ethoxy-4-(hydroxymethyl)phenylacetic acid.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Pharmaceuticals: [3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid is a crucial intermediate in the synthesis of Repaglinide, a drug used to manage type-II diabetes.
Biology:
Biochemical Studies: The compound is used in studies to understand the biochemical pathways involved in drug metabolism and action.
Medicine:
Drug Development: It serves as a building block for the development of new therapeutic agents targeting various diseases.
Industry:
Chemical Manufacturing: The compound is used in the production of fine chemicals and other pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of [3-Ethoxy-4-(methoxycarbonyl)phenyl]acetic acid primarily involves its role as an intermediate in drug synthesis. In the case of Repaglinide, it stimulates the secretion of insulin from pancreatic beta cells by acting on calcium channels. This helps in lowering blood glucose levels in patients with type-II diabetes .
Propriétés
Formule moléculaire |
C12H14O5 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-(3-ethoxy-4-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C12H14O5/c1-3-17-10-6-8(7-11(13)14)4-5-9(10)12(15)16-2/h4-6H,3,7H2,1-2H3,(H,13,14) |
Clé InChI |
YIOMPQMKTFLQFF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


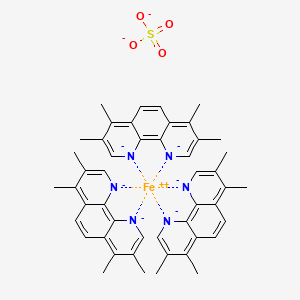

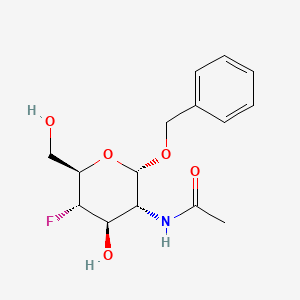
![4-Bromo-N-[4-fluoro-2-(trifluoromethyl)phenyl]-Benzenesulfonamide](/img/structure/B12338350.png)

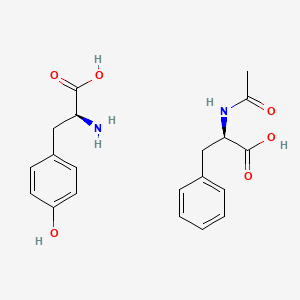

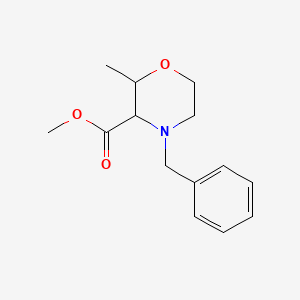
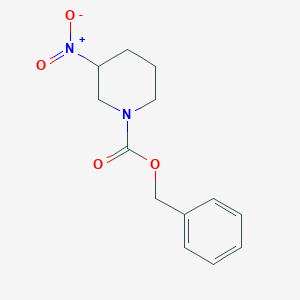
![Carbamic acid, [3-(bromomethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12338387.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12338389.png)


